molecular formula C15H14ClFN2O3S B3551919 N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3551919
M. Wt: 356.8 g/mol
InChI Key: YJQCBZPTLPFLMG-UHFFFAOYSA-N
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Description

The compound is a type of sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom (SO2NH2). Sulfonamides are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including esterification, hydrazination, salt formation, and cyclization . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the compound, their arrangement, and their chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques, such as spectrophotometry, chromatography, and mass spectrometry. These techniques can provide information about the reactants, products, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can be studied using various biochemical and pharmacological techniques .

Safety and Hazards

The safety and hazards associated with a compound can be assessed through toxicological studies, which involve testing the compound on cells or organisms to determine its potential to cause harm .

Future Directions

Future research on the compound could involve further studies on its synthesis, properties, and biological activities. This could lead to the development of new methods for its synthesis, new applications for the compound, or new insights into its mechanism of action .

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(12-6-4-5-11(17)9-12)10-15(20)18-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQCBZPTLPFLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(2-chlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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